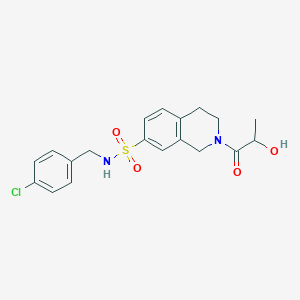

N-(4-chlorobenzyl)-2-lactoyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

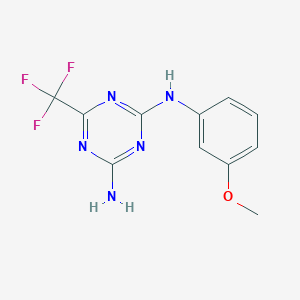

The synthesis of derivatives related to 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide involves the modification of substituents on the phenyl group and has been explored to understand the impact on inhibitory activities. These modifications include the introduction of chloro and bromo substituents which have shown potent inhibitory effects, highlighting the significance of the sulfonamide group and its position on the molecular structure (Blank et al., 1980).

Molecular Structure Analysis

Molecular modeling and crystal structure analysis provide insight into the interactions between sulfonamide derivatives and target enzymes. The sulfonamide -NH- group's ability to form hydrogen bonds plays a crucial role in the inhibitory potency, while modifications in the sulfonamide group can influence the lipophilicity and, consequently, the ability to cross biological barriers (Grunewald et al., 2006).

Chemical Reactions and Properties

The reactivity of N-(4-chlorobenzyl)-2-lactoyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and its derivatives under various conditions has been explored, demonstrating the compound's ability to undergo transformations such as cyclization and halosulfonylation, which are pivotal in synthesizing complex molecules with potential biological activities (Zhu et al., 2016).

Applications De Recherche Scientifique

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

- Inhibition of PNMT : 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides, related to tetrahydroisoquinoline-7-sulfonamide, have been studied for their ability to inhibit PNMT in vitro. This inhibition is significant in the context of norepinephrine to epinephrine conversion, showing potential implications in neurotransmitter regulation (Blank et al., 1980).

Catalysis in Organic Synthesis

- Nanosized N-sulfonic Acid Catalyst : A novel nano-sized N-sulfonic acid has been utilized to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This demonstrates the role of similar sulfonamide structures in facilitating organic reactions (Goli-Jolodar et al., 2016).

Cancer Research

- Anticancer Properties : Aromatic sulfonamides with a condensed piperidine moiety, similar to the chemical structure , have shown potential as oxidative stress-inducing anticancer agents. These compounds were found to induce cytotoxic effects in various cancer cell lines, suggesting their potential in cancer therapy (Madácsi et al., 2013).

Enzyme Inhibition

- Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Potency : Compounds with sulfonamide structures have been evaluated for their PNMT inhibitory potency and affinity for the alpha2-adrenoceptor. These findings contribute to understanding the role of such compounds in neurotransmission and potential therapeutic applications (Grunewald et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2-hydroxypropanoyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-13(23)19(24)22-9-8-15-4-7-18(10-16(15)12-22)27(25,26)21-11-14-2-5-17(20)6-3-14/h2-7,10,13,21,23H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEPGNGUDYYPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-2-lactoyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)